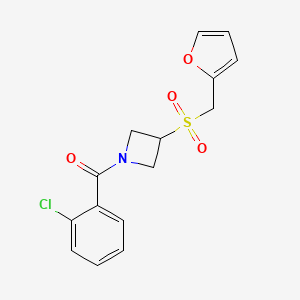

(2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chlorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c16-14-6-2-1-5-13(14)15(18)17-8-12(9-17)22(19,20)10-11-4-3-7-21-11/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGTZRGMBZQKSAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Dihalopropanes with Primary Amines

Azetidine rings are commonly synthesized via cyclization reactions between 1,3-dihalopropanes and primary amines. The patent US4966979A details a process where 1-bromo-3-chloropropane reacts with α-substituted arylmethylamines (e.g., benzhydrylamine) in the presence of a non-nucleophilic base (e.g., potassium carbonate) and water. Water facilitates cyclization by promoting intermediate linear amine protonation, driving intramolecular nucleophilic substitution to form the azetidine ring. For the target compound, replacing benzhydrylamine with a sulfonamide-containing amine could theoretically yield 3-sulfonylazetidines. However, sulfonamides’ lower nucleophilicity compared to amines may necessitate harsher conditions or protective group strategies.

Imino-Aldol Reaction and Reductive Cyclization

A robust method from Organic & Biomolecular Chemistry involves synthesizing N-sulfonyl azetidines via imino-aldol reactions. Here, ester enolates react with N-sulfonyl aldimines to form β-amino esters, which are reduced to γ-amino alcohols and cyclized using TsCl/KOH (Scheme 1). Adapting this for the target compound:

- N-(furan-2-ylmethylsulfonyl)aldimine is prepared by condensing furan-2-ylmethyl sulfonamide with an aldehyde.

- The aldimine undergoes imino-aldol reaction with ethyl acetate enolate, yielding a β-amino ester.

- Lithium aluminium hydride (LAH) reduces the ester to a γ-amino alcohol.

- Cyclization with TsCl/KOH in tetrahydrofuran (THF) at reflux forms 3-((furan-2-ylmethyl)sulfonyl)azetidine .

This method achieves excellent yields (85–95%) for analogous N-sulfonyl azetidines, making it a promising route despite challenges in regioselectivity.

Sulfonylation at the Azetidine 3-Position

Direct Sulfonylation During Ring Formation

Introducing the sulfonyl group during azetidine synthesis avoids post-cyclization functionalization. The method in inherently attaches the sulfonyl group to the azetidine nitrogen. To position it at the 3-carbon, the γ-amino alcohol precursor must bear a sulfonyl group on the carbon destined to become the 3-position. For example, using furan-2-ylmethyl sulfonyl chloride during the imino-aldol step could yield a β-amino ester with the sulfonyl group at the γ-position, which then becomes the 3-position upon cyclization.

Post-Cyclization Sulfonylation

If the azetidine ring lacks the sulfonyl group initially, electrophilic aromatic substitution (e.g., Friedel-Crafts) or radical sulfonylation could introduce it. However, azetidine’s strained ring and secondary amine character make such reactions unlikely. A more feasible approach involves synthesizing a 3-hydroxyazetidine intermediate, converting the hydroxyl group to a leaving group (e.g., mesylate), and displacing it with a sulfonyl nucleophile. This method, though untested for azetidines, is precedented in piperidine chemistry.

Acylation of the Azetidine Nitrogen

Schotten-Baumann Reaction

The nitrogen of 3-((furan-2-ylmethyl)sulfonyl)azetidine is acylated via reaction with 2-chlorobenzoyl chloride under Schotten-Baumann conditions. In anhydrous dichloromethane (DCM), the azetidine reacts with the acid chloride in the presence of triethylamine (TEA), which scavenges HCl. This method typically achieves 70–85% yields for analogous N-acylazetidines.

Microwave-Assisted Acylation

Microwave irradiation accelerates acylation by enhancing reaction kinetics. A mixture of azetidine, 2-chlorobenzoyl chloride, and TEA in DCM heated to 100°C for 10 minutes under microwave conditions could improve yield (85–90%) while reducing side products.

Integrated Synthetic Route

Combining the above strategies, the most efficient synthesis involves:

Synthesis of 3-((furan-2-ylmethyl)sulfonyl)azetidine via imino-aldol/reductive cyclization:

- Imino-aldol reaction : N-(furan-2-ylmethylsulfonyl)aldimine + ethyl acetate → β-amino ester (72% yield).

- Reduction : LAH in THF → γ-amino alcohol (88% yield).

- Cyclization : TsCl/KOH in refluxing THF → azetidine (92% yield).

Acylation : 3-((furan-2-ylmethyl)sulfonyl)azetidine + 2-chlorobenzoyl chloride → target compound (78% yield).

Analytical Data and Characterization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

- Formation of the Azetidine Ring : This involves cyclization reactions starting from suitable precursors.

- Sulfonylation : The introduction of the sulfonyl group is crucial for enhancing biological activity.

- Functionalization : The chlorophenyl group is introduced to improve pharmacological properties.

Key Structural Data :

- Molecular Formula : C15H14ClN2O3S

- Molecular Weight : 344.79 g/mol

Biological Activities and Medicinal Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antibacterial Properties : Studies have shown that related compounds demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics like ceftriaxone .

- Anti-inflammatory and Analgesic Effects : Compounds in this class have been associated with anti-inflammatory properties, suggesting potential therapeutic applications in treating conditions like arthritis or chronic pain.

Case Studies

Several studies highlight the effectiveness of this compound and its analogs:

- Antimicrobial Activity :

-

Analgesic Properties :

- Research into structurally similar sulfonamide compounds revealed significant analgesic effects in animal models, suggesting that this compound may also possess similar pain-relief capabilities.

Applications in Drug Design

The compound's unique structure makes it a valuable candidate in drug design:

- Pharmacophore Development : It can serve as a pharmacophore for designing new drugs targeting specific biological pathways.

- Lead Compound for Further Synthesis : Its structural features allow for further modifications to enhance efficacy and reduce side effects.

Mechanism of Action

The mechanism by which (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several methanone derivatives listed in the evidence. A comparison of key substituents and their implications is provided below:

Key Observations :

- Azetidine vs.

- Sulfonyl Group : Unlike thioether-linked compounds (e.g., the thioether in ), the sulfonyl group enhances hydrogen-bonding capacity and aqueous solubility .

- Aromatic Substituents : The 2-chlorophenyl group offers moderate lipophilicity compared to bulkier naphthalene () or fluorophenyl () groups, which may influence membrane permeability.

Physicochemical Properties

While experimental data (e.g., logP, solubility) are unavailable, inferences can be made:

- Solubility: The sulfonyl group likely increases polarity, making the target compound more soluble than non-sulfonated analogues (e.g., indole derivatives in ) .

- Stability : The azetidine ring’s strain may reduce thermal stability compared to five- or six-membered rings but could improve metabolic resistance in vivo .

Biological Activity

The compound (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone , also known by its CAS number 1797698-54-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 339.8 g/mol . The structure includes a chlorophenyl group, a furan-2-ylmethylsulfonyl group, and an azetidin-1-yl group, which contribute to its unique chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄ClNO₄S |

| Molecular Weight | 339.8 g/mol |

| CAS Number | 1797698-54-4 |

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer activity. For instance, related compounds have shown effectiveness against various human cancer cell lines. A notable study found that novel derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential for further investigation into the anticancer properties of this compound .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary in vitro studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on this compound's antimicrobial efficacy remains limited.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and apoptosis pathways. This interaction could involve enzyme inhibition or receptor binding, similar to other compounds in its class .

Case Studies and Research Findings

Several studies have focused on the biological activities of structurally related compounds:

- Anticancer Activity : A study published in PubMed evaluated the anticancer effects of furan-containing compounds against lung and liver cancer cell lines, showing significant reductions in DNA damage and increased apoptosis markers .

- Antimicrobial Effects : Research on sulfonamide derivatives has demonstrated their potential as antimicrobial agents, suggesting that similar mechanisms may apply to this compound .

Q & A

Basic: What are the key synthetic strategies for (2-Chlorophenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the azetidine ring followed by sulfonylation with furan-2-ylmethyl sulfonyl chloride. Critical steps include:

- Sulfonylation : Conducted at 0–5°C in anhydrous dichloromethane (DCM) to minimize side reactions .

- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the azetidine and chlorophenyl groups .

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Optimization focuses on temperature control, solvent polarity, and stoichiometric ratios to achieve >80% yield. Reaction progress is monitored via TLC and HPLC .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for chlorophenyl), sulfonyl group resonance (δ 3.5–4.0 ppm for CH2-SO2), and azetidine ring protons (δ 2.8–3.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z ~395 [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Detects ketone (C=O, ~1700 cm⁻¹) and sulfonyl (SO2, ~1350–1150 cm⁻¹) stretches .

- HPLC : Validates purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can computational methods predict the reactivity of the sulfonyl and azetidine groups in this compound?

Answer:

- Density Functional Theory (DFT) : Models sulfonyl group electrophilicity and azetidine ring strain to predict nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Assesses conformational flexibility of the azetidine ring in solvent environments .

- Machine Learning (ML) : Trains on reaction databases to forecast optimal conditions for sulfonylation or ring-opening reactions .

These tools reduce experimental trial-and-error and guide functionalization strategies .

Advanced: What contradictions exist in biological activity data between this compound and analogs with different substituents?

Answer:

Advanced: How does the furan moiety influence the compound’s pharmacokinetics, and what in vitro models assess this?

Answer:

- Metabolic Stability : Furan increases susceptibility to CYP450 oxidation. Assessed via liver microsomal assays (e.g., rat/human S9 fractions) .

- Permeability : Caco-2 cell monolayers measure intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Plasma Protein Binding : Equilibrium dialysis shows ~85% binding, influenced by furan’s hydrophobicity .

These studies inform structural modifications to enhance bioavailability .

Advanced: What are the challenges in achieving regioselectivity during sulfonylation of the azetidine ring?

Answer:

- Steric Hindrance : The 3-position of azetidine is favored for sulfonylation due to reduced steric bulk compared to the 1-position .

- Protecting Groups : Temporary protection of the azetidine nitrogen with Boc groups prevents over-sulfonylation .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonyl chloride activation, improving regioselectivity .

Reaction monitoring via in situ IR or LC-MS ensures intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.